1,3-Bis(2,2,2-trifluoroethyl)pyrimidine-2,4(1H,3H)-dione
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Overview
Description
1,3-Bis(2,2,2-trifluoroethyl)pyrimidine-2,4(1H,3H)-dione is a chemical compound that belongs to the class of pyrimidine derivatives. Pyrimidine derivatives are known for their wide range of pharmacological activities, including antimicrobial, antiviral, antitumor, and antifibrotic properties
Preparation Methods
The synthesis of 1,3-Bis(2,2,2-trifluoroethyl)pyrimidine-2,4(1H,3H)-dione typically involves the reaction of pyrimidine derivatives with 2,2,2-trifluoroethyl compounds under specific reaction conditions. The synthetic route may include the use of solvents such as acetonitrile and catalysts like triethylamine. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the reactants . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
1,3-Bis(2,2,2-trifluoroethyl)pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrimidine derivatives.
Scientific Research Applications
1,3-Bis(2,2,2-trifluoroethyl)pyrimidine-2,4(1H,3H)-dione has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1,3-Bis(2,2,2-trifluoroethyl)pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. For instance, its antifibrotic activity may be attributed to the inhibition of collagen prolyl 4-hydroxylases, enzymes involved in collagen synthesis . This inhibition can lead to reduced collagen production and accumulation, thereby mitigating fibrosis. The compound’s antitumor activity may involve the disruption of DNA synthesis and cell division, similar to other pyrimidine derivatives .
Comparison with Similar Compounds
1,3-Bis(2,2,2-trifluoroethyl)pyrimidine-2,4(1H,3H)-dione can be compared with other pyrimidine derivatives such as:
Ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate: Known for its antifibrotic activity.
Ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate: Exhibits significant antifibrotic properties.
The uniqueness of this compound lies in the presence of trifluoroethyl groups, which can impart distinct chemical and biological properties compared to other pyrimidine derivatives.
Properties
Molecular Formula |
C8H6F6N2O2 |
---|---|
Molecular Weight |
276.14 g/mol |
IUPAC Name |
1,3-bis(2,2,2-trifluoroethyl)pyrimidine-2,4-dione |
InChI |
InChI=1S/C8H6F6N2O2/c9-7(10,11)3-15-2-1-5(17)16(6(15)18)4-8(12,13)14/h1-2H,3-4H2 |
InChI Key |
YVMNHSUHKAXJIG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(C(=O)N(C1=O)CC(F)(F)F)CC(F)(F)F |
Origin of Product |
United States |
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